molecular formula C9H5FO3 B2736070 5-Fluorobenzofuran-6-carboxylic acid CAS No. 1312556-72-1

5-Fluorobenzofuran-6-carboxylic acid

Cat. No.: B2736070
CAS No.: 1312556-72-1
M. Wt: 180.134
InChI Key: HLWYOECYLYMHKX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Fluorobenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives with aliphatic or aromatic acid chlorides in the presence of low-valent titanium . Another approach includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

5-Fluorobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Scientific Research Applications

5-Fluorobenzofuran-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 5-fluorouracil exert their effects by inhibiting thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to act through similar mechanisms.

Comparison with Similar Compounds

5-Fluorobenzofuran-6-carboxylic acid can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

5-fluoro-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-7-3-5-1-2-13-8(5)4-6(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWYOECYLYMHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312556-72-1
Record name 5-Fluorobenzofuran-6-carboxylic acid
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